molecular formula C21H25NO3S2 B11500142 Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11500142
M. Wt: 403.6 g/mol
InChI Key: GPAUXIZQAITYKU-UHFFFAOYSA-N
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Description

ETHYL 2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C19H23NO3S2. This compound is characterized by its unique structure, which includes two benzothiophene rings. Benzothiophenes are sulfur-containing heterocycles that are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of ETHYL 2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

ETHYL 2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, where nucleophiles replace leaving groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

ETHYL 2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

ETHYL 2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    Methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate: Contains additional methyl groups on the benzothiophene ring.

Properties

Molecular Formula

C21H25NO3S2

Molecular Weight

403.6 g/mol

IUPAC Name

ethyl 2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO3S2/c1-3-25-21(24)18-14-6-4-5-7-16(14)27-20(18)22-19(23)15-11-26-17-10-12(2)8-9-13(15)17/h11-12H,3-10H2,1-2H3,(H,22,23)

InChI Key

GPAUXIZQAITYKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSC4=C3CCC(C4)C

Origin of Product

United States

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